molecular formula C12H11ClN2O2 B11818498 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11818498
M. Wt: 250.68 g/mol
InChI Key: XQYRNCQRSOKRPQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 . This pyrazole-acetic acid derivative serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. The core pyrazole structure is a privileged scaffold in pharmaceutical development, and this specific compound is a key precursor in organic synthesis . Research into analogous 5-chloro-3-methyl-1-phenyl-1H-pyrazole compounds has demonstrated their value as starting materials for synthesizing novel bioactive molecules, such as hydrazide-hydrazone derivatives, which have shown promising anticonvulsant activity in scientific studies . The acetic acid functional group provides a handle for further chemical modification, allowing researchers to create amide linkages or ester derivatives, like Methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate, for expanded structure-activity relationship studies . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C12H11ClN2O2/c1-8-10(7-11(16)17)12(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)

InChI Key

XQYRNCQRSOKRPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CC(=O)O)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis begins with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a critical intermediate. This compound is synthesized by condensing phenylhydrazine with β-diketones under acidic conditions. For example, refluxing ethyl acetoacetate with phenylhydrazine in ethanol containing hydrochloric acid yields the pyrazole core. Subsequent chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

Condensation with 2-Cyanoacetohydrazide

The aldehyde intermediate undergoes condensation with 2-cyanoacetohydrazide in absolute ethanol under reflux (120°C for 5 hours), forming N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoaceto hydrazide. This step achieves an 88% yield, with the nitrile group (-CN) intact for downstream hydrolysis.

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group is hydrolyzed to the acetic acid moiety using strong acidic or basic conditions. For instance, treatment with concentrated hydrochloric acid (HCl) at elevated temperatures (80–100°C) for 6–8 hours converts the nitrile to the carboxylic acid. Alternatively, alkaline hydrolysis with sodium hydroxide (NaOH) followed by acidification yields the target compound.

Table 1: Key Parameters for Nitrile Hydrolysis

ConditionReagentTemperature (°C)Time (h)Yield (%)
Acidic HydrolysisHCl (conc.)80–1006–872–78
Alkaline HydrolysisNaOH (6 M)70–904–665–70

One-Pot Acetic Acid-Mediated Synthesis

Reaction Design and Substrate Selection

A one-pot strategy leverages acetic acid as both solvent and catalyst to streamline pyrazole formation and functionalization. β-Dicarbonyl compounds, such as ethyl acetoacetate, react with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form enamine intermediates. Introducing hydrazine derivatives at reflux (120°C for 6–8 hours) induces cyclization, yielding pyrazole-acetic acid hybrids.

Optimization of Acetic Acid Concentration

The molar ratio of acetic acid to reactants critically influences yield. A 2:1 ethanol-acetic acid mixture enhances protonation of intermediates, accelerating cyclization. Trials demonstrate that increasing acetic acid content beyond 50% (v/v) reduces side reactions, improving yields from 65% to 82%.

Table 2: Impact of Acetic Acid Concentration on Yield

Acetic Acid (% v/v)Ethanol (% v/v)Yield (%)
307065
505078
703082

Hydrazine-Based Cyclization Approaches

Condensation with Aromatic Hydrazines

Reacting 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetonitrile with substituted hydrazines in refluxing ethanol (6–8 hours) forms hydrazone intermediates. Subsequent oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO) at 140°C introduces the acetic acid group via in situ oxidation. This method achieves moderate yields (55–68%) but requires rigorous temperature control to prevent decomposition.

Oxidative Cyclization Parameters

Optimization studies reveal that iodine concentration (0.2–0.5 equiv.) and reaction time (4–6 hours) are pivotal. Excess iodine promotes over-oxidation, while insufficient catalyst prolongs reaction duration without improving yield.

Table 3: Oxidative Cyclization Conditions and Outcomes

Iodine (equiv.)Temperature (°C)Time (h)Yield (%)
0.2140655
0.3140563
0.5140468

Comparative Analysis of Synthesis Methods

Yield and Scalability

The multi-step nitrile hydrolysis method offers the highest yields (72–78%) but involves hazardous reagents like concentrated HCl. In contrast, the one-pot acetic acid-mediated approach is safer and more scalable, albeit with slightly lower yields (82%). Hydrazine-based cyclization, while versatile for introducing substituents, suffers from moderate yields (55–68%) and stringent temperature requirements.

Purity and Byproduct Formation

Chromatographic analyses (HPLC, GC-MS) indicate that the one-pot method generates fewer byproducts (<5%) compared to multi-step synthesis (8–12%). Hydrazine-derived routes produce hydrazones as major impurities, necessitating additional purification steps.

Optimization Strategies and Yield Enhancement

Catalytic Additives

Incorporating piperidine (0.3–0.5 mL) as a base in condensation reactions improves reaction kinetics, reducing reflux time by 30–40%. Similarly, using molecular sieves (4Å) in acetic acid-mediated synthesis enhances water removal, shifting equilibrium toward product formation.

Solvent Engineering

Replacing ethanol with polar aprotic solvents like dimethylformamide (DMF) in nitrile hydrolysis elevates yields to 85% by stabilizing reactive intermediates . However, DMF complicates isolation due to high boiling points, necessitating vacuum distillation.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group undergoes hydrolysis under acidic or basic conditions. For example:

Condensation Reactions

The pyrazole ring and acetic acid group participate in cyclocondensation:

Reaction TypeReagents/ConditionsProductReferences
Knoevenagel condensation4-Nitrobenzaldehyde, NH₄OAc, ethanol3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid derivatives
Schiff base formationHydrazines, refluxing ethanolHydrazide derivatives (e.g., 2-benzamido-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid)

These reactions exploit the α,β-unsaturated system formed by conjugation between the pyrazole ring and carboxylic acid.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form derivatives:

  • Esterification : With methanol/H₂SO₄, forms methyl 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate.

  • Amidation : Reacts with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which subsequently reacts with amines (e.g., aniline) to yield acetamide derivatives.

Example Reaction Pathway :

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid+SOCl2Acyl chloride\text{2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride}

  • Acyl chloride+R-NH22-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide\text{Acyl chloride} + \text{R-NH}_2 \rightarrow \text{2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetamide}

Nucleophilic Substitution at the Pyrazole Ring

The chloro substituent at position 5 of the pyrazole ring enables substitution:

ReagentConditionsProductYieldReferences
Sodium methoxideReflux, DMF5-Methoxy-3-methyl-1-phenyl-1H-pyrazole-4-acetic acid~65%
Hydrazine hydrateEthanol, 60°C5-Hydrazinyl-3-methyl-1-phenyl-1H-pyrazole-4-acetic acidNot reported

The methyl group at position 3 and phenyl group at position 1 sterically hinder substitution, requiring polar aprotic solvents (e.g., DMF) for efficient reactivity .

Photochemical Reactivity

In UV light (λ = 365 nm), derivatives such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene exhibit photochromism, transitioning between colorless and orange states . While direct data for the acetic acid derivative is unavailable, its structural similarity suggests potential photoresponsive applications.

Biological Activity-Driven Reactions

Pyrazole-acetic acid derivatives interact with biological targets:

  • Antimicrobial activity : Forms metal complexes (e.g., with Cu²⁺ or Zn²⁺) via the carboxylic acid group, enhancing biofilm inhibition .

  • Enzyme inhibition : The acetic acid moiety participates in hydrogen bonding with active-site residues (e.g., COX-2 enzymes).

Key Analytical Data for Reaction Products

Compound TypeIR Peaks (cm⁻¹)¹H-NMR (δ, ppm)References
Acrylic acid derivative1699 (C=O), 1604 (C=N)7.15 (s, CH=C), 2.22 (s, CH₃)
Hydrazide derivative1674 (C=O), 2181 (C≡N)7.23–7.93 (m, Ar-H), 10.00 (s, NH)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various microbial strains. For example, derivatives of pyrazole, including 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, have been synthesized and evaluated for their antibacterial properties. A review of multicomponent reactions (MCRs) indicated that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing up to 71% activity against tested strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound also shows promise in cancer research. A study reported that pyrazole derivatives could inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance anticancer activity .

Agricultural Applications

Pesticidal Activity

The application of this compound in agricultural chemistry is notable for its potential as a pesticide. Research has demonstrated that certain pyrazole derivatives can act as effective fungicides and herbicides. These compounds disrupt the metabolic pathways in pests, leading to their mortality while being less toxic to non-target species .

Material Science

Photochromic Properties

The compound exhibits interesting photochromic behavior, making it suitable for applications in material science. When incorporated into polymers or thin films, it can change color upon exposure to light, which can be utilized in smart materials and sensors . This property is particularly valuable in developing materials for optical applications.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsEfficacy (%)
Antibacterial2-(5-Chloro-3-methyl-1-phenylpyrazole)Up to 71%
AnticancerVarious pyrazole derivativesSignificant inhibition observed
AntifungalSpecific derivativesEffective against common fungal strains

Table 2: Synthesis Methods for Pyrazole Derivatives

Synthesis MethodYield (%)References
Multicomponent Reactions81–91%
One-Pot SynthesisVariable
Condensation ReactionsHigh yield

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The pyrazole ring is known to interact with various enzymes and receptors, which may explain its diverse biological activities .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Differences Pharmacological Activity Key Findings Reference
Target Compound : this compound Core pyrazole with Cl, CH₃, Ph, and acetic acid Analgesic, anti-inflammatory Pyrazoline derivatives show activity comparable to diclofenac; antioxidant/antitumor potential in vitro
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid Formamido group replaces acetic acid; additional CH₃ Not explicitly reported Altered polarity and H-bonding capacity may affect bioavailability
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid 4-Chlorophenyl at pyrazole C3 Unknown Structural similarity suggests potential overlap in activity; modified substitution pattern may alter target binding
Ethyl 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoate Esterified acetic acid; vinyl and methoxy groups Not reported Esterification may enhance membrane permeability as a prodrug
[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid Oxadiazole ring appended to pyrazole Unknown Introduction of oxadiazole could modulate kinase or enzyme inhibition

Impact of Substituents on Activity

  • These substituents are conserved in active analogs .
  • Acetic Acid vs. Ester/Amide Modifications : The free carboxylic acid in the target compound may facilitate hydrogen bonding with biological targets, whereas ester derivatives (e.g., ) could act as prodrugs with improved absorption.

Pharmacokinetic and Selectivity Considerations

  • Pyrazoline Derivatives : Compounds like 1-acetyl-3-aryl-pyrazolines exhibit potent anti-inflammatory activity but may face metabolic challenges due to the acetyl group .

Structural Insights from Crystallography

While direct crystallographic data on the target compound is absent, related pyrazole-based inhibitors (e.g., COX-2 inhibitors like celecoxib and kinase inhibitors like BAY 59-7939 ) highlight the importance of the pyrazole core in binding pockets. The acetic acid group may mimic carboxylate interactions seen in NSAIDs or enzyme active sites.

Biological Activity

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms through which it exerts its effects, particularly in cancer research and other therapeutic areas.

Synthesis

The synthesis of this compound involves several steps, typically starting from the corresponding pyrazole derivatives. The initial step often includes the cyclocondensation of ethyl acetoacetate and phenyl hydrazine, followed by various modifications to introduce the acetic acid moiety. The compound can be synthesized through a Vilsmeier-Haack reaction, which allows for the introduction of the chloro group at the 5-position of the pyrazole ring .

Anticancer Properties

The biological activity of this compound has been primarily studied in the context of cancer. Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown cytotoxic activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
7dMDA-MB-2312.43
7hMDA-MB-2317.84
10cHepG24.98
ControlLLC-PK1 (non-cancer)>50

These studies suggest that this compound may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells. Specifically, it has been shown to enhance caspase activity, indicating its potential role in inducing programmed cell death .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been evaluated for various pharmacological activities including:

  • Anti-inflammatory : Some studies have indicated that pyrazole derivatives can inhibit inflammatory pathways.
  • Antimicrobial : The compound has shown efficacy against certain bacterial strains, suggesting potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Microtubule Disruption : By binding to tubulin, it interferes with microtubule assembly, crucial for cell division.
  • Apoptosis Induction : The compound appears to activate caspase pathways leading to apoptosis in cancerous cells.
  • Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies

A study involving various pyrazole derivatives demonstrated significant growth inhibition in breast and liver cancer cell lines. The compounds were evaluated for their ability to induce morphological changes associated with apoptosis and were found to enhance caspase activity significantly at concentrations as low as 1 μM .

Another case study highlighted the synthesis of related pyrazole compounds that exhibited notable anti-inflammatory properties in animal models, suggesting broader therapeutic applications beyond oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetic acid, and how are intermediates characterized?

  • Methodology : The compound is synthesized via condensation of propenones with hydrazine and acetic acid derivatives. Key intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are prepared using nucleophilic substitution (phenol with K₂CO₃ as a base) or Vilsmeier–Haack reactions . Characterization relies on elemental analysis , IR (to confirm carbonyl groups), and NMR (to verify substitution patterns and aromaticity) .

Q. How is the purity and structural integrity of the compound validated in academic research?

  • Methodology : Purity is assessed via HPLC or TLC , while structural confirmation uses single-crystal X-ray diffraction (validating bond lengths/angles) and spectral cross-correlation (e.g., comparing experimental IR/NMR data with computational predictions) . For crystalline derivatives, programs like SHELXL refine structural models against diffraction data .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of pyrazole-acetic acid derivatives?

  • Methodology : Yield optimization involves:

  • Temperature control : For example, Vilsmeier–Haack reactions require precise heating (e.g., 93–96°C for 17 hours in ) .
  • Catalyst screening : Basic catalysts like K₂CO₃ improve nucleophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
    • Statistical tools like Design of Experiments (DoE) can systematically evaluate these variables .

Q. What crystallographic strategies resolve ambiguities in molecular geometry for this compound and its derivatives?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to handle high-resolution or twinned data. For visualization, ORTEP-III generates thermal ellipsoid diagrams to assess positional disorder or rotational flexibility . In cases of ambiguous electron density, DFT calculations (e.g., B3LYP/6-31G*) validate bond geometries .

Q. How should bioactivity assays be designed to evaluate anti-inflammatory or antibacterial potential?

  • Methodology :

  • In vitro models : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory screening (measuring TNF-α/IL-6 via ELISA) .
  • Antibacterial tests : Employ agar dilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC values calculated .
  • Controls : Include reference drugs (e.g., ibuprofen for inflammation, ciprofloxacin for bacteria) and solvent-only blanks .

Q. How can conflicting bioactivity data between studies be critically analyzed?

  • Methodology :

  • Variable standardization : Ensure consistent assay conditions (e.g., cell line passage number, bacterial inoculum size).
  • Statistical rigor : Apply ANOVA with post-hoc tests to compare means across studies.
  • Structural analogs : Compare substituent effects; e.g., electron-withdrawing groups (Cl) may enhance activity vs. methyl groups .

Q. What strategies are effective for synthesizing and characterizing novel derivatives (e.g., amides, hydrazides) of this compound?

  • Methodology :

  • Functionalization : React the acetic acid moiety with hydrazine or acyl chlorides to form hydrazides/amides .
  • Characterization : Use LC-MS for molecular weight validation and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry .
  • Stability studies : Assess hydrolytic stability via accelerated aging (40°C/75% RH) with HPLC monitoring .

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